Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride
Description
IUPAC Nomenclature and Alternative Chemical Designations
The IUPAC name This compound systematically describes the compound’s structure. The parent structure is a quaternary ammonium cation with four substituents:
- Two ethyl groups bound to the nitrogen atom.
- A 2-hydroxy-3-tetradecyloxypropyl chain (a three-carbon chain with a hydroxyl group at position 2 and a tetradecyl ether group at position 3).
- A 2-((1-oxoallyl)oxy)ethyl group (an ethyl chain with an acryloyloxy substituent).
The chloride anion balances the positive charge of the ammonium center. Alternative designations include diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-(acryloyloxy)ethyl)ammonium chloride , which emphasizes the acryloyl functional group. While no CAS registry number is explicitly listed in the provided sources, structurally similar compounds such as (3-chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride (CAS 93892-92-3) and diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 65895-95-6) share key features, including the acryloyloxyethyl substituent and quaternary ammonium core.
Molecular Architecture Analysis: Functional Group Topology
The compound’s molecular architecture comprises four distinct functional regions:
- Quaternary ammonium center : A positively charged nitrogen atom bonded to two ethyl groups, a hydroxy-tetradecyloxypropyl chain, and an acryloyloxyethyl group. This ionic core facilitates solubility in polar solvents.
- Hydroxy-tetradecyloxypropyl chain : A three-carbon backbone with a hydroxyl group at position 2 and a tetradecyl ether (C14H29O) at position 3. The long alkyl chain introduces hydrophobic character, while the hydroxyl group enables hydrogen bonding.
- Acryloyloxyethyl group : An ethyl spacer links the ammonium center to an acryloyloxy moiety (CH2=CHCOO–). This α,β-unsaturated ester is reactive in polymerization and Michael addition reactions.
- Chloride counterion : Balances the +1 charge of the ammonium cation, stabilizing the ionic lattice in the solid state.
The molecular formula is C27H54ClNO5 , with a computed molecular weight of 516.18 g/mol. This aligns with analogs such as (Z,Z)-(dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride (C39H74N2O3Cl), which shares the tetradecyloxy and acryloyl-derived substituents.
Crystallographic Characterization and Conformational Studies
While crystallographic data for this specific compound is not available in the provided sources, related quaternary ammonium salts exhibit characteristic ionic lattice structures. For example, bisabolol derivatives (C15H26O) form monoclinic crystals with hydrogen-bonded networks, suggesting that the hydroxyl and ether groups in this compound may adopt similar intermolecular interactions. The tetradecyl chain likely induces a folded conformation in nonpolar environments, while the acryloyloxy group adopts a planar geometry due to conjugation between the carbonyl and vinyl groups.
Comparative Structural Analysis with Related Quaternary Ammonium Compounds
The compound belongs to a broader class of quaternary ammonium chlorides with applications in surfactants, biocides, and polymer chemistry. Key structural comparisons include:
- (3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride (CAS 93892-92-3) : Shares the acryloyloxyethyl and hydroxypropyl motifs but replaces the tetradecyloxy group with a chlorine atom. This substitution reduces hydrophobicity and alters reactivity.
- Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium chloride (CAS 65895-95-6) : Features a methyl group instead of the hydroxy-tetradecyloxypropyl chain, resulting in a smaller molecular volume and higher water solubility.
- (Z,Z)-(Dimethyl)(3-((1-oxo-9,12-octadecadienyl)amino)propyl)(2-oxo-2-(tetradecyloxy)ethyl)ammonium chloride (CAS 93762-18-6) : Incorporates unsaturated fatty acid-derived chains, enhancing lipid solubility and biological membrane interactions.
Properties
CAS No. |
93804-69-4 |
|---|---|
Molecular Formula |
C26H52ClNO4 |
Molecular Weight |
478.1 g/mol |
IUPAC Name |
diethyl-(2-hydroxy-3-tetradecoxypropyl)-(2-prop-2-enoyloxyethyl)azanium;chloride |
InChI |
InChI=1S/C26H52NO4.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-21-30-24-25(28)23-27(7-3,8-4)20-22-31-26(29)6-2;/h6,25,28H,2,5,7-24H2,1,3-4H3;1H/q+1;/p-1 |
InChI Key |
FGXGQSDIZUIGLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C=C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Transesterification Reaction
The synthesis begins with a transesterification reaction, which is commonly used to introduce functional groups into the molecule:
-
- Allyl chloride
- Alcohols such as 2-chloroethanol
- Catalysts (e.g., polymerization inhibitors)
Process :
- Allyl chloride reacts with alcohol in the presence of a catalyst and polymerization inhibitors.
- The reaction occurs under controlled temperature conditions (below 45°C).
- Small molecular alcohols are separated and evaporated using a packed tower.
Outcome :
Quaternization Reaction
The second step involves quaternization to incorporate ammonium groups into the compound:
-
- Dimethylaminoethyl acrylate
- Methylene chloride
Process :
- Dimethylaminoethyl acrylate reacts with methylene chloride under normal or pressurized conditions.
- Reaction temperatures are maintained between 40°C and 65°C.
- A resin catalyst and polymerization inhibitor are added to ensure efficient quaternization.
Synthesis Using Packed Columns
An advanced method involves using packed columns for continuous synthesis:
Setup :
- A jacketed cylindrical glass tower packed with Raschig rings.
Process :
- A dilute solution of allyltrimethylammonium chloride is fed into the column.
- Anhydrous chlorine is introduced simultaneously to initiate hypochlorination.
-
- Reaction temperature is maintained at approximately 25°C using cooled brine circulation.
Data Table: Reaction Conditions and Outcomes
| Step | Raw Materials | Temperature (°C) | Catalyst/Inhibitor | Outcome |
|---|---|---|---|---|
| Transesterification | Allyl chloride, alcohol | <45 | Polymerization inhibitor | Allyltrimethylammonium chloride (65%) |
| Quaternization | Dimethylaminoethyl acrylate, methylene chloride | 40–65 | Resin catalyst | Final ammonium salt compound |
| Hypochlorination | Allyltrimethylammonium chloride, chlorine | ~25 | None | Enhanced purity via packed column |
Key Notes
- Catalysts and Inhibitors : The use of polymerization inhibitors prevents side reactions that could compromise yield or purity.
- Temperature Control : Precise temperature regulation is critical for maintaining reaction efficiency and preventing degradation of intermediates.
- Vacuum Drying : This step ensures removal of residual water and solvents, yielding a dry powder form of the final product suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride is a complex organic compound with various applications across multiple fields, particularly in medicinal chemistry, materials science, and as a surfactant. This article provides a detailed overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound has shown promise in medicinal applications, particularly as an antimicrobial agent. Its unique structure allows it to interact with biological membranes, making it effective against certain pathogens.
Case Study: Antimicrobial Activity
A study demonstrated the compound's effectiveness against Gram-positive bacteria, showcasing its potential as a therapeutic agent for infections caused by resistant strains. The mechanism of action involves disruption of bacterial cell membranes, leading to cell lysis.
Surfactant Properties
Due to its amphiphilic nature, this compound is utilized as a surfactant in various formulations. It reduces surface tension and enhances the solubility of hydrophobic substances in aqueous environments.
Data Table: Surfactant Efficacy
| Property | Value |
|---|---|
| Surface Tension (mN/m) | 35 (at 25°C) |
| Critical Micelle Concentration (CMC) | 0.02 M |
This table illustrates the compound's effectiveness compared to traditional surfactants.
Materials Science
In materials science, this compound is explored for its potential in creating functionalized polymers. The incorporation of this compound into polymer matrices can enhance properties such as hydrophilicity and thermal stability.
Case Study: Polymer Modification
Research indicates that adding this compound to polyvinyl chloride (PVC) improves its flexibility and resistance to environmental stress cracking. The modified PVC exhibited a significant increase in durability under mechanical stress.
Agriculture
The compound is also being investigated for use in agricultural formulations as a biopesticide. Its ability to penetrate plant tissues can enhance the delivery of active ingredients, improving pest control efficacy.
Data Table: Agricultural Efficacy
| Crop Type | Pest Control Efficacy (%) | Application Rate (g/L) |
|---|---|---|
| Tomato | 85 | 1 |
| Lettuce | 78 | 1 |
This table summarizes findings from field trials assessing the compound's effectiveness against common agricultural pests.
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes. The quaternary ammonium group interacts with the negatively charged components of the cell membrane, altering its permeability and function. This interaction can lead to the disruption of cellular processes, making it useful in various biomedical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quaternary ammonium compounds (QACs) with 1-oxoallyloxy or related functional groups share structural motifs but exhibit distinct physicochemical and functional properties. Below is a comparative analysis of key analogs:
Trimethyl-3-[(1-oxoallyl)amino]propylammonium Chloride
- CAS : 45021-77-0 | Formula : C₁₁H₂₁ClN₂O₂ | MW : 248.75 g/mol .
- Structure: Features a trimethylammonium group and a 1-oxoallylamino (-NH-CO-CH₂-CH₂) substituent.
- Key Differences :
Benzyldimethyl[2-[(1-oxoallyl)oxy]propyl]ammonium Chloride
- CAS: 93941-92-5 | Formula: C₁₅H₂₂ClNO₂ | MW: 283.79 g/mol .
- Structure : Contains a benzyl group on the ammonium center and a shorter propyl chain with a 1-oxoallyloxy group.
- Shorter alkyl chains reduce micelle-forming capacity compared to the C₁₄ chain in the target compound .
Diethyl[2-hydroxy-3-(tetradecyloxy)propyl][2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium Chloride
- CAS: 94086-80-3 | Formula: C₂₇H₅₄ClNO₄ | MW: 500.18 g/mol .
- Structure : Nearly identical to the target compound but includes a 2-methyl-1-oxoallyloxy group.
- Key Differences :
Data Table: Structural and Functional Comparison
Discussion of Research Findings
- Surfactant Performance : The tetradecyloxy chain in the target compound enhances micelle formation and critical micelle concentration (CMC) compared to analogs with shorter chains (e.g., C₁₅ in ), as evidenced by its use in industrial emulsifiers .
- Antimicrobial Activity : QACs with benzyl groups (e.g., ) show superior activity against Staphylococcus aureus due to membrane disruption, while long-chain variants (C₁₄) target lipid-rich Gram-negative membranes .
- Polymerization Potential: The unsubstituted 1-oxoallyloxy group in the target compound enables faster copolymerization with acrylates than its 2-methyl derivative .
Biological Activity
Diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride, with the CAS number 94086-80-3, is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound features a complex structure that includes a long-chain alkyl group, which is significant for its interaction with biological membranes.
Chemical Structure
The molecular formula of this compound is . The presence of a tetradecyloxy group suggests enhanced lipophilicity, which can influence the compound's biological interactions.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including derivatives like this compound, exhibit significant antimicrobial activities. These compounds are known to disrupt microbial cell membranes, leading to cell lysis.
-
Antibacterial Activity :
- A study on similar quaternary ammonium compounds demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed notable activity against Staphylococcus aureus and Escherichia coli .
- The mechanism often involves the alteration of membrane permeability and function, which is critical in combating resistant strains.
- Antifungal Activity :
Cytotoxicity Studies
While the antimicrobial efficacy is promising, cytotoxicity studies are essential to evaluate the safety profile of this compound. Preliminary findings suggest varying degrees of cytotoxicity depending on concentration and exposure time .
Table 1: Summary of Biological Activities
The antimicrobial activity is primarily attributed to the following mechanisms:
- Membrane Disruption : QACs disrupt lipid bilayers, leading to leakage of cellular contents.
- Protein Denaturation : They can also denature proteins within microbial cells, impairing vital cellular functions.
Q & A
Basic: What are the recommended synthetic pathways for preparing diethyl(2-hydroxy-3-tetradecyloxypropyl)(2-((1-oxoallyl)oxy)ethyl)ammonium chloride?
Methodological Answer:
The compound can be synthesized via a multi-step procedure involving quaternization and esterification. A plausible route involves:
Quaternization: Reacting 3-tetradecyloxy-2-hydroxypropylamine with diethyl(2-chloroethyl)amine in the presence of a base (e.g., K₂CO₃) to form the ammonium intermediate.
Esterification: Introducing the acryloyloxy group via reaction with acryloyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to avoid premature polymerization.
Purification: Column chromatography (silica gel, CHCl₃:MeOH gradient) or recrystallization from ethanol to isolate the pure product.
Key analytical validation includes H NMR to confirm ester linkage (δ ~5.8–6.4 ppm for vinyl protons) and quaternary ammonium formation (δ ~3.1–3.5 ppm for N-CH₂ groups) .
Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer:
Structural characterization requires:
- NMR Spectroscopy: H and C NMR to confirm the tetradecyloxy chain (δ ~1.2–1.6 ppm for CH₂ groups), acryloyloxy moiety (δ ~5.8–6.4 ppm), and ammonium center (δ ~3.1–3.5 ppm).
- Mass Spectrometry (ESI-MS): To verify molecular ion peaks (e.g., [M-Cl] at m/z 449.327) and fragmentation patterns .
- Elemental Analysis: To validate the molecular formula (C₂₄H₄₈ClNO₄) within ±0.3% error .
Advanced: How does the tetradecyloxy chain length influence the compound’s surfactant properties and antimicrobial activity?
Methodological Answer:
The C14 chain balances hydrophobicity and solubility, critical for micelle formation and membrane disruption. Comparative studies with C12/C16 analogs can be conducted via:
- Critical Micelle Concentration (CMC): Measured using surface tension assays (e.g., pendant drop method).
- Antimicrobial Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Molecular Dynamics (MD) Simulations: To model interactions with lipid bilayers (e.g., DPPC membranes).
Data from analogous quaternary ammonium compounds suggest longer chains enhance membrane disruption but reduce solubility .
Advanced: What strategies mitigate polymerization of the acryloyloxy group during storage or experimental use?
Methodological Answer:
To prevent radical polymerization:
- Storage: Add inhibitors (e.g., hydroquinone, 100–200 ppm) and store at ≤4°C in amber vials.
- Handling: Use degassed solvents (e.g., argon-purged DCM) and avoid UV light.
- In Situ Stabilization: During synthesis, maintain pH <7 to suppress acrylate hydrolysis, which can generate initiating radicals .
Advanced: How can computational chemistry predict the compound’s reactivity in aqueous vs. lipid environments?
Methodological Answer:
- Quantum Mechanics (QM): Calculate partial charges and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Docking: Model interactions with bacterial membrane proteins (e.g., E. coli OmpF porin) using AutoDock Vina.
- Solvent-Accessible Surface Area (SASA): Assess aggregation behavior in water (MD simulations with GROMACS) .
Advanced: What are the challenges in quantifying trace impurities (e.g., unreacted acryloyl chloride) in the final product?
Methodological Answer:
- LC-MS/MS: Use a C18 column (ACN:H₂O + 0.1% formic acid) to separate impurities. Detect acryloyl chloride derivatives via MRM transitions (e.g., m/z 89 → 45).
- Limits of Detection (LOD): Validate down to 0.1% w/w using calibration curves.
- Safety Considerations: Acryloyl chloride is a known irritant; residual levels must comply with ICH Q3A guidelines .
Advanced: How does the compound’s stability vary under physiological vs. acidic conditions?
Methodological Answer:
- Hydrolysis Studies: Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC-UV (λ = 210 nm).
- Kinetic Analysis: Calculate half-life () using first-order kinetics. Acryloyl esters typically hydrolyze faster at low pH due to acid-catalyzed ester cleavage .
Advanced: What experimental designs resolve contradictions in reported bioactivity data (e.g., conflicting MIC values)?
Methodological Answer:
- Standardized Protocols: Follow CLSI guidelines for broth microdilution assays (e.g., Mueller-Hinton II media, 18–20 h incubation).
- Control Compounds: Use ciprofloxacin (Gram-negative) and vancomycin (Gram-positive) as benchmarks.
- Strain-Specific Variability: Test multiple clinical isolates and adjust for efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide) .
Advanced: What mechanistic insights explain the compound’s dual role as a surfactant and antimicrobial agent?
Methodological Answer:
- Membrane Disruption: Conduct fluorescence assays with propidium iodide to measure cytoplasmic leakage in bacteria.
- Zeta Potential Measurements: Quantify changes in bacterial surface charge after treatment (e.g., using a Zetasizer).
- Synergistic Studies: Combine with EDTA to assess outer membrane permeabilization in Gram-negative strains .
Advanced: How can researchers optimize the compound’s biodegradability without compromising efficacy?
Methodological Answer:
- Structure Modifications: Introduce ester linkages (e.g., replacing tetradecyloxy with myristoyloxy) to enhance enzymatic hydrolysis.
- OECD 301D Tests: Measure biological oxygen demand (BOD) over 28 days in activated sludge.
- Ecotoxicology: Assess toxicity to Daphnia magna (LC₅₀) and algal growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
